molecular formula C9H13BrF2N2O B2533169 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole CAS No. 1856028-30-2

4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole

Cat. No.: B2533169
CAS No.: 1856028-30-2
M. Wt: 283.117
InChI Key: SQDQWTMHOLJHGP-UHFFFAOYSA-N
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Description

4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole: is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom at the fourth position, a difluoroethoxy group at the third position, and a propyl group at the first position of the pyrazole ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.

Properties

IUPAC Name

4-bromo-3-(2,2-difluoroethoxymethyl)-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrF2N2O/c1-2-3-14-4-7(10)8(13-14)5-15-6-9(11)12/h4,9H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDQWTMHOLJHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)COCC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the bromine atom: The bromination of the pyrazole ring can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.

    Attachment of the difluoroethoxy group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with 2,2-difluoroethanol under basic conditions.

    Introduction of the propyl group: The propyl group can be introduced via alkylation using a suitable alkylating agent such as propyl bromide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the bromine atom.

    Oxidation Reactions: Products with additional oxygen-containing functional groups.

    Reduction Reactions: Products with reduced or removed functional groups.

Scientific Research Applications

Chemistry: 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole is used as a building block in the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein-ligand interactions. Its difluoroethoxy group can enhance binding affinity and selectivity towards specific biological targets.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure can be exploited to design drugs with improved pharmacokinetic and pharmacodynamic properties.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding interactions. The propyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

  • 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole
  • 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole
  • 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole

Comparison: Compared to similar compounds, 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole is unique due to the presence of the propyl group, which can influence its chemical reactivity, biological activity, and physical properties. The difluoroethoxy group provides additional stability and enhances binding interactions, making it a valuable compound for various applications.

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